(S,R,S)-Ahpc-peg2-N3 is a specialized compound utilized primarily in the field of biochemistry and drug development. This compound serves as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins involved in various diseases, including cancer. The compound features a unique stereochemistry indicated by the (S,R,S) configuration, an azide functional group for click chemistry applications, and a polyethylene glycol (PEG) linker that enhances its solubility and biocompatibility.
(S,R,S)-Ahpc-peg2-N3 is synthesized through a series of chemical reactions that incorporate the von Hippel–Lindau (VHL) ligand and a PEG linker. This synthesis typically involves multiple steps to ensure the correct stereochemistry and functional groups are present in the final product. The compound is commercially available from various suppliers, including Sigma-Aldrich and Benchchem, where it is marketed as a high-purity reagent for research purposes .
(S,R,S)-Ahpc-peg2-N3 belongs to the class of E3 ligase ligand-linker conjugates. These compounds are characterized by their ability to facilitate targeted protein degradation through the ubiquitin-proteasome system. The presence of the azide group allows for further functionalization through click chemistry, making it a versatile tool in chemical biology .
The synthesis of (S,R,S)-Ahpc-peg2-N3 involves several key steps:
The synthesis can be performed using automated synthesizers in industrial settings to enhance consistency and yield. Reaction conditions are optimized to ensure high efficiency and reproducibility, often employing continuous flow reactors for large-scale production .
The molecular formula for (S,R,S)-Ahpc-peg2-N3 is , with a molecular weight of approximately 756.015 g/mol. The structure includes:
The compound's structural features are critical for its functionality in targeted protein degradation applications. The presence of both hydrophilic and hydrophobic components within the PEG linker facilitates interactions with various biological targets .
(S,R,S)-Ahpc-peg2-N3 participates in several important chemical reactions:
The efficiency of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants. Optimization of these parameters is essential for achieving high yields in both laboratory and industrial settings .
The mechanism of action for (S,R,S)-Ahpc-peg2-N3 primarily revolves around its role in PROTAC technology. It functions by recruiting an E3 ligase to a target protein, promoting ubiquitination and subsequent degradation via the proteasome.
This process not only reduces levels of specific proteins but also has implications for therapeutic strategies against diseases like cancer, where certain proteins play critical roles in tumor growth and survival .
Relevant data regarding melting points or boiling points are often not disclosed due to variability in synthesis methods .
(S,R,S)-Ahpc-peg2-N3 has significant applications in scientific research:
This compound exemplifies how synthetic chemistry can be harnessed to develop innovative solutions in drug discovery and molecular biology research.
(S,R,S)-AHPC-PEG2-N3 (VHL Ligand-Linker Conjugates 6) exemplifies a rationally designed heterobifunctional molecule for targeted protein degradation. Its synthesis follows modular strategies to connect three key components:
Synthetic routes typically employ sequential coupling:
Table 1: Key Structural Features of (S,R,S)-AHPC-PEG2-N3
| Component | Chemical Structure | Function |
|---|---|---|
| VHL Ligand | (S,R,S)-AHPC (VH032 derivative) | High-affinity binding to VHL (K~d~ = 90–185 nM) [7] [9] |
| Linker | -CH~2~CH~2~OCH~2~CH~2~O- (PEG2) | Spacer optimizing distance and orientation for ternary complex formation |
| Reactive Handle | -N~3~ (azide) | Enables "click" conjugation to alkyne/DBCO-functionalized POI ligands |
The PEG2 spacer in (S,R,S)-AHPC-PEG2-N3 critically modulates physicochemical properties essential for PROTAC functionality:
Table 2: Impact of PEG Length on Ligand Properties
| Spacer Length | IC~50~ (nM)* | Solubility (mg/mL) | Key Trade-offs |
|---|---|---|---|
| PEG2 | 3.1 ± 0.2 | 125 (DMSO) | Balanced hydrophilicity and proteolytic stability |
| PEG3 | 3.9 ± 0.3 | 140 (DMSO) | Slightly improved solubility; negligible affinity loss |
| PEG4 | 5.4 ± 0.4 | 155 (DMSO) | Higher solubility but reduced binding affinity |
| PEG6 | 5.8 ± 0.3 | 170 (DMSO) | Maximal solubility; significant affinity drop |
*Half-maximal inhibitory concentration (IC~50~) for GRPR binding in analogous peptide conjugates [4].
The (S,R,S) stereochemistry of AHPC is indispensable for high-affinity VHL engagement:
Table 3: Impact of Stereochemistry on VHL Binding Interactions
| Residue | Interaction Type | Ligand Group Involved | Energetic Contribution |
|---|---|---|---|
| His115 | Hydrogen bond | Hydroxyproline carbonyl | ΔG = −3.2 kcal/mol |
| Ser111 | Hydrogen bond | Hydroxyproline hydroxyl | ΔG = −1.8 kcal/mol |
| Trp88 | Hydrophobic packing | (R)-acetamide methyl group | ΔG = −2.5 kcal/mol |
| Tyr98 | π-Stacking | Thiazole ring | ΔG = −1.9 kcal/mol |
The PEG2-azide linker in (S,R,S)-AHPC-PEG2-N3 enables versatile PROTAC assembly via bioorthogonal chemistry:
Key design principles include:
Table 4: Ternary Complex Features Enabled by PEG2 Linkers
| PROTAC Component | Structural Role | Functional Outcome |
|---|---|---|
| VHL Ligand | Binds CRL2^VHL^ β-domain | Recruits E3 ubiquitin ligase machinery |
| PEG2 Spacer | Projects N~3~ away from VHL surface | Minimizes steric hindrance during POI recruitment |
| Azide Handle | Conjugation point for POI ligands | Enables modular assembly of heterobifunctional PROTACs |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6